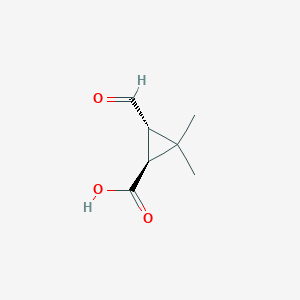
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a cyclopropane ring, which is further substituted with two methyl groups. The stereochemistry of the compound is defined by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent oxidation and formylation steps introduce the formyl and carboxylic acid groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency and selectivity of the reactions.
化学反应分析
Types of Reactions
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC)
Major Products
Oxidation: (1S,3S)-3-Carboxy-2,2-dimethylcyclopropane-1-carboxylic acid
Reduction: (1S,3S)-3-Hydroxymethyl-2,2-dimethylcyclopropane-1-carboxylic acid
Substitution: Various esters, amides, and other derivatives
科学研究应用
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The cyclopropane ring’s strained structure may also play a role in its reactivity and biological activity.
相似化合物的比较
Similar Compounds
(1R,3R)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,3S)-3-Methoxy-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with a methoxy group instead of a formyl group, affecting its reactivity and applications.
(1S,3S)-3-Amino-2,2-dimethylcyclopropane-1-carboxylic acid: A derivative with an amino group, used in different chemical and biological contexts.
Uniqueness
(1S,3S)-3-Formyl-2,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both formyl and carboxylic acid groups. This combination of functional groups and stereochemistry imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
54984-59-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
(1S,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
InChI 键 |
PTQGFDXPHNRDCV-CRCLSJGQSA-N |
手性 SMILES |
CC1([C@H]([C@@H]1C(=O)O)C=O)C |
规范 SMILES |
CC1(C(C1C(=O)O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
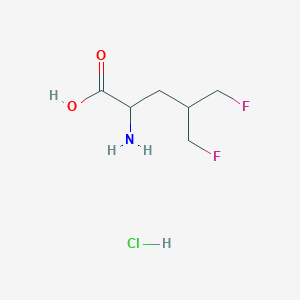
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/structure/B13471775.png)
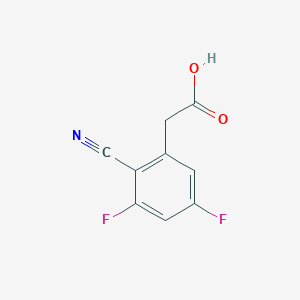
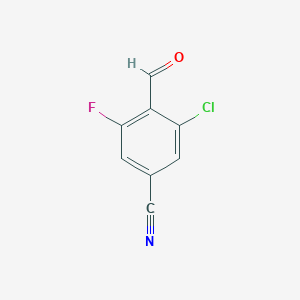
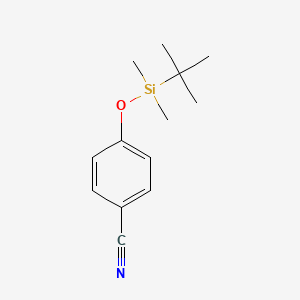
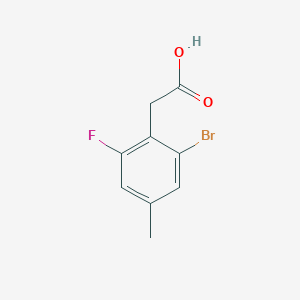
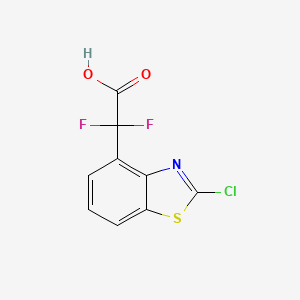

![1-{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13471817.png)
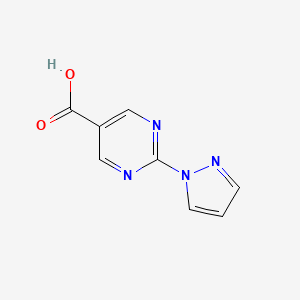

![Tert-butyl 4-{3-hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13471835.png)

